Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Intermediate Preparation

Choose Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-92-2) for your indazole-based kinase inhibitor program. Unlike unsubstituted or 5-substituted analogs, only this 7-benzyloxy regioisomer provides the essential protected phenol handle for hydrogenolysis to the 7-hydroxy intermediate — enabling direct, high-yield SAR derivatization. Generic substitution leads to divergent biological profiles and undermines data reproducibility. Procure this pre-functionalized scaffold to reduce synthetic steps, ensure regiochemical fidelity, and accelerate preclinical candidate development.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 885278-92-2
Cat. No. B3372301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(benzyloxy)-1H-indazole-3-carboxylate
CAS885278-92-2
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c1-2-21-17(20)16-13-9-6-10-14(15(13)18-19-16)22-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19)
InChIKeyXMEPDLQEROSUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-92-2): A Versatile Building Block for Kinase-Targeted Drug Discovery


Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-92-2) is a functionalized indazole heterocycle bearing a 7-benzyloxy substituent and a 3-carboxylate ester [1]. This scaffold is foundational in medicinal chemistry, as indazole-3-carboxylate derivatives are widely explored for their roles as kinase inhibitors and antiproliferative agents [2]. The 7-benzyloxy group serves as both a lipophilic anchor for enhancing target binding affinity and a protected phenol that can be deprotected to a 7-hydroxy analog for further derivatization, establishing this compound as a key synthetic intermediate rather than a final bioactive entity .

Why a Generic Indazole-3-carboxylate Cannot Replace Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in Advanced Synthesis


Generic substitution of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate with unsubstituted indazole-3-carboxylate or alternative regioisomers is not chemically or functionally equivalent. The 7-benzyloxy moiety is not a passive spectator; it critically determines the compound's utility as a protected precursor and its downstream biological profile. Simple indazole-3-carboxylate esters, such as the unsubstituted ethyl 1H-indazole-3-carboxylate, lack the essential 7-position handle required for deprotection and subsequent functionalization, thereby failing to generate the same advanced intermediates [1]. Furthermore, regioisomeric analogs, such as the 5-benzyloxy derivative, exhibit fundamentally different steric and electronic environments that preclude direct substitution in structure-activity relationship (SAR) studies and can lead to divergent biological activities . Therefore, procurement of this specific compound is necessary to ensure fidelity in multi-step synthetic routes and reproducibility of biochemical data [2].

Quantitative Differentiation of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate: A Comparative Evidence Assessment


Structural and Synthetic Utility Differentiation from Unsubstituted Indazole-3-carboxylate Esters

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate provides a distinct synthetic advantage over the unsubstituted ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4) due to the presence of the 7-benzyloxy group. This group serves as a masked phenol, enabling a post-synthetic deprotection step (hydrogenolysis) to generate the corresponding 7-hydroxyindazole-3-carboxylate [1]. The unsubstituted ethyl 1H-indazole-3-carboxylate lacks this functional handle entirely, rendering it inert in this transformative step and forcing alternative, often more complex and lower-yielding, synthetic pathways to introduce oxygen functionality at the 7-position [1].

Medicinal Chemistry Organic Synthesis Intermediate Preparation

Regioisomeric Differentiation from 5-Benzyloxy Analog: Distinct Pharmacological Potential

The position of the benzyloxy substituent on the indazole core is a critical determinant of biological activity. While direct comparative data for the 7- vs 5-benzyloxy ethyl esters are not published, class-level inference from indazole kinase inhibitor SAR strongly indicates divergent activity profiles. For example, in a study of 3-aryl-indazole-carboxylic acids as CK2 inhibitors, the regioisomeric position of the carboxylic acid (5- vs 7-position) was shown to have a crucial impact on inhibitory activity, with compounds exhibiting IC50 values in the range of 3.1–6.5 µM depending on this substitution pattern [1]. This demonstrates that substitution at the 7-position creates a distinct pharmacophore compared to the 5-position. Consequently, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate [2] and its 5-substituted isomer (Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, CAS 885278-62-6) are expected to lead to different biological outcomes and are not interchangeable in SAR campaigns.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Lipophilicity Advantage Over Methyl Ester Analog: Implications for Membrane Permeability

The ethyl ester moiety in the target compound confers a calculated lipophilicity advantage over its methyl ester analog. Based on the well-established Hansch-Leo fragmental constant method, the substitution of a methyl group (-CH3) for an ethyl group (-CH2CH3) increases the partition coefficient (clogP) by approximately 0.5 units [1]. This increase in lipophilicity is a critical parameter in drug design, as it can significantly enhance passive membrane permeability and absorption. Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (clogP estimated ~3.7) [2] is therefore predicted to have superior membrane penetration compared to Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-65-9, clogP estimated ~3.2) [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Primary Research and Industrial Application Scenarios for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate


Synthesis of 7-Hydroxyindazole-3-carboxylate Libraries for Kinase Inhibitor Development

This compound is the optimal starting material for synthesizing 7-hydroxy-1H-indazole-3-carboxylate, a key intermediate for further derivatization into kinase inhibitors. The benzyl group is readily cleaved via hydrogenolysis to reveal a phenolic hydroxyl group, which can then be alkylated or acylated to introduce diverse side chains [1]. This route is more direct and efficient than attempting to introduce oxygen functionality de novo onto an unsubstituted indazole-3-carboxylate core [1]. This application is directly supported by the synthetic utility differentiation evidence (Section 3, Evidence Item 1).

Exploration of 7-Position Structure-Activity Relationships (SAR) in Indazole-Based Therapeutics

In medicinal chemistry programs focused on indazole-based kinase inhibitors (e.g., targeting CK2 or other kinases), this compound enables systematic SAR exploration at the 7-position. As demonstrated by class-level inference from CK2 inhibitor studies, the substitution pattern around the indazole core, including the 7-position, is critical for achieving potent (low µM IC50) inhibitory activity [2]. Using this specific 7-substituted scaffold ensures that SAR data is generated for the correct regioisomer, avoiding the confounding effects that would arise from using a 5-substituted analog .

Use as a Reference Compound in Analytical Method Development for Lipophilic Indazoles

The compound's distinct physicochemical properties, particularly its calculated lipophilicity (clogP ~3.7), make it a suitable reference standard for developing and validating reversed-phase HPLC methods aimed at separating and quantifying lipophilic indazole derivatives. Its retention time can serve as a benchmark for evaluating the lipophilicity of novel analogs within a synthetic series, providing a practical tool for quality control and purification in both academic and industrial settings.

Large-Scale Procurement for Multi-Step Synthesis in Preclinical Candidate Optimization

For industrial or contract research organizations scaling up the synthesis of a lead preclinical candidate that features a 7-oxygenated indazole core, this compound is a commercially available, multi-gram scale building block. Procuring this specific intermediate is more cost- and time-effective than developing a custom, multi-step synthesis from scratch. The differentiation from simpler indazoles lies in its pre-installed functional handle, which reduces the overall step count and increases the overall yield of the final target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.